Amide Terminus Differentiation: 4-Phenylbutanamide vs. Pentanamide and Cyclopropanecarboxamide Analogs
The 4‑phenylbutanamide terminus of the target compound (CAS 1021133‑15‑2) provides a specific aromatic interaction motif that is absent in the straight‑chain pentanamide analog (CAS 1021040‑98‑1) and the conformationally constrained cyclopropanecarboxamide analog. In the structurally related (phenylpiperazinyl‑propyl)arylsulfonamide series, the N‑substituent on the sulfonamide was shown to be a critical determinant of 5‑HT2A receptor affinity, with certain substituents yielding IC50 values below 1 nM while others were inactive [1]. The 4‑phenylbutanamide group adds both lipophilic bulk (estimated ΔcLogP of approximately +0.8 to +1.2 relative to a pentanamide chain) and potential π‑stacking capability that can modulate target binding [2]. The pentanamide analog (CAS 1021040‑98‑1) lacks this aromatic moiety, while the cyclopropanecarboxamide analog introduces conformational restriction that may alter receptor accommodation.
| Evidence Dimension | Structural differentiation of amide terminus |
|---|---|
| Target Compound Data | 4‑Phenylbutanamide terminus (C10H13NO moiety; aromatic, flexible 4‑carbon chain) |
| Comparator Or Baseline | Pentanamide analog (CAS 1021040‑98‑1; aliphatic 5‑carbon chain) and cyclopropanecarboxamide analog (conformationally restricted) |
| Quantified Difference | Estimated ΔcLogP: +0.8 to +1.2 (target vs. pentanamide analog); differing aromatic interaction potential |
| Conditions | Structural comparison based on class SAR from (phenylpiperazinyl-propyl)arylsulfonamide series [1]; cLogP estimates derived from fragment‑based calculations |
Why This Matters
The 4‑phenylbutanamide group introduces an aromatic pharmacophoric element that may be required for specific receptor interactions (e.g., with aromatic residues in the binding pocket), and its absence in simpler amide analogs could result in loss of potency or altered selectivity.
- [1] Yoo E, et al. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT2A receptor antagonists. Bioorg Med Chem. 2010;18(4):1665-1675. View Source
- [2] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated piperazines as cannabinoid-1 receptor modulators. WO2008024284A2, 2008. View Source
